molecular formula C16H16BrFN2O4 B13362128 N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide

Cat. No.: B13362128
M. Wt: 399.21 g/mol
InChI Key: AGAMCYCABQCPSQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and fluorine-substituted phenyl ring, a hydroxyethyl group, and a dihydropyridinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the bromo-fluorophenyl intermediate, followed by the introduction of the hydroxyethyl group and the dihydropyridinone moiety. Common reagents and conditions include:

    Bromination and fluorination: of the phenyl ring using bromine and fluorine sources.

    Nucleophilic substitution: to introduce the hydroxyethyl group.

    Cyclization: reactions to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group in the dihydropyridinone moiety.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor function by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydropyridinone moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H16BrFN2O4

Molecular Weight

399.21 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[1-(2-hydroxyethyl)-2-methyl-4-oxopyridin-3-yl]oxyacetamide

InChI

InChI=1S/C16H16BrFN2O4/c1-10-16(14(22)4-5-20(10)6-7-21)24-9-15(23)19-13-3-2-11(17)8-12(13)18/h2-5,8,21H,6-7,9H2,1H3,(H,19,23)

InChI Key

AGAMCYCABQCPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCO)OCC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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